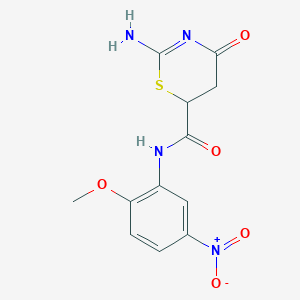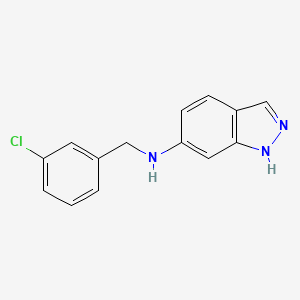
N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide, also known as CBME, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in inflammation, tumor growth, and viral replication. N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins, such as cyclooxygenase-2 and matrix metalloproteinases, which play a role in inflammation and tumor growth. N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide has also been shown to have antiviral effects, inhibiting the replication of viruses such as HIV and hepatitis C. In addition, N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide has been shown to modulate the activity of certain neurotransmitters, such as dopamine and acetylcholine, which may contribute to its potential use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide is its versatility in scientific research. It has been shown to have a variety of potential applications, making it a valuable tool for researchers in various fields. However, one limitation of N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide. One area of research is the development of N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide-based drugs for the treatment of inflammation, tumors, and viral infections. Another area of research is the potential use of N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further investigation into the mechanism of action of N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide may provide insight into its potential applications in scientific research.
Synthesis Methods
N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide can be synthesized using various methods, including the reaction of 4-chlorobenzylamine and 4-methylbenzylamine with ethanediamine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified through recrystallization. Other methods of synthesis include the use of N-(4-chlorobenzyl)glycine and N-(4-methylbenzyl)glycine as starting materials.
Scientific Research Applications
N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antitumor, and antiviral properties, making it a promising candidate for drug development. N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-2-4-13(5-3-12)10-19-16(21)17(22)20-11-14-6-8-15(18)9-7-14/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPDXAAYWOCQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4978157.png)

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4978172.png)

![2-[(anilinocarbonothioyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4978184.png)


![3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B4978190.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4978204.png)
![1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B4978208.png)
![2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4978216.png)
![(1R*,3S*,6R*,8S*)-4-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B4978228.png)
![7-(2,5-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4978244.png)
